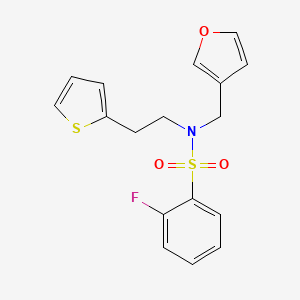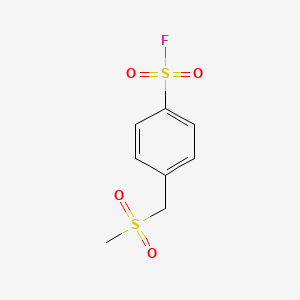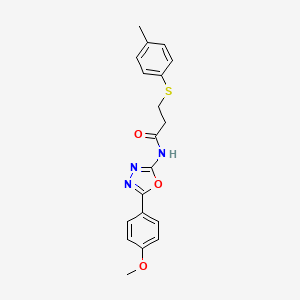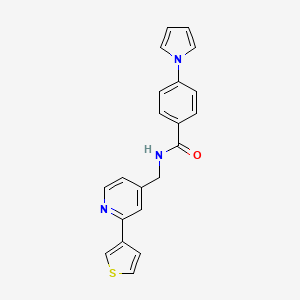
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, commonly known as CHP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the transmission of nerve impulses. CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Aplicaciones Científicas De Investigación
CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases. Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors, such as CHP, have been shown to improve cognitive function and memory in animal models of Alzheimer's disease. CHP has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Huntington's disease. In addition, CHP has been investigated for its potential use as a chemical warfare agent antidote.
Mecanismo De Acción
CHP is a reversible inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, CHP increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
CHP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Huntington's disease. CHP has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CHP is a potent and selective inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, making it a valuable tool for studying the cholinergic system. Its low toxicity profile and ease of synthesis make it an attractive candidate for use in lab experiments. However, CHP has a short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for the study of CHP. One area of research is the development of more potent and selective Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors based on the structure of CHP. Another area of research is the investigation of the neuroprotective effects of CHP in models of other neurodegenerative diseases. Additionally, the use of CHP as a chemical warfare agent antidote should be further explored.
Métodos De Síntesis
The synthesis of CHP involves the reaction of 5-chloro-2-hydroxy-4-nitrophenol with tert-butyl carbamate in the presence of a catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product. The purity of CHP can be further improved by recrystallization or chromatography.
Propiedades
IUPAC Name |
tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-10(16)13-7-4-6(12)8(14(17)18)5-9(7)15/h4-5,15H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMWKUPTUBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)